Antimony;yttrium

High-pressure physics Structural phase transition Equation of state

Yttrium antimonide (YSb; CAS 12186-97-9) is a binary rare-earth monopnictide intermetallic compound with a 1:1 stoichiometry (SbY, formula weight 210.666 g·mol⁻¹). It crystallises in the cubic NaCl-type (B1, space group Fm3̄m) rock-salt structure and is one of the few rare-earth antimonides reported to be stable in ambient air.

Molecular Formula YSb
SbY+3
Molecular Weight 210.67 g/mol
CAS No. 12186-97-9
Cat. No. B077682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony;yttrium
CAS12186-97-9
Molecular FormulaYSb
SbY+3
Molecular Weight210.67 g/mol
Structural Identifiers
SMILES[Y].[Sb]
InChIInChI=1S/Sb.Y
InChIKeyLDAAFTDRWLUENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Antimonide (YSb) CAS 12186-97-9 – Technical Identity and Baseline Procurement Parameters


Yttrium antimonide (YSb; CAS 12186-97-9) is a binary rare-earth monopnictide intermetallic compound with a 1:1 stoichiometry (SbY, formula weight 210.666 g·mol⁻¹) [1]. It crystallises in the cubic NaCl-type (B1, space group Fm3̄m) rock-salt structure and is one of the few rare-earth antimonides reported to be stable in ambient air [2]. Key baseline physical constants include a density of 5.97 g·cm⁻³, a melting point of 2310 °C, and a thermal expansion coefficient α of 11.1 × 10⁻⁶ °C⁻¹ [2][3]. The compound is a compensated semimetal with low carrier concentration and has attracted interest for extreme magnetoresistance, thermoelectric, and infrared optoelectronic applications [2].

Why Generic Substitution of Yttrium Antimonide (YSb) Is Scientifically Unreliable


Although rare-earth monoantimonides RSb (R = Sc, Y, La–Lu) share the same NaCl-type structure, their electronic properties diverge substantially because of differences in lattice constant, chemical potential, and the degree of f-electron hybridisation [1]. Angle-resolved photoemission spectroscopy (ARPES) on the RSb series has demonstrated that the Fermi surface topology, band-gap magnitude at the X-point, and carrier compensation change systematically with the rare-earth ion [1]. YSb occupies a distinct position in this family: it lacks 4f electrons, exhibits a larger Fermi surface volume than the isostructural LaSb and LaBi, and displays a unique combination of phase-transition pressures and optical constants that cannot be replicated by simply swapping the rare-earth element. Consequently, procurement decisions that treat all RSb compounds as interchangeable risk selecting a material with fundamentally different electronic, thermomechanical, and high-pressure behaviour.

YSb (CAS 12186-97-9) – Quantitative Comparator-Based Evidence for Differentiated Procurement


B1→B2 Phase-Transition Onset Pressure: YSb vs. ScSb

First-principles density functional theory (DFT) calculations within the generalised gradient approximation (GGA) show that the onset pressure for the NaCl-type (B1) to CsCl-type (B2) structural phase transition is significantly lower for YSb than for its closest isostructural analog ScSb. One study reports transition onset at ~29 GPa for YSb versus ~40 GPa for ScSb [1], while a second independent calculation using equal-enthalpy criteria gives 32.1 GPa for YSb and 38.3 GPa for ScSb [2]. The ~20–28% lower transition pressure of YSb is a quantifiable material-selection parameter for applications where a specific phase-transition threshold must be avoided or exploited.

High-pressure physics Structural phase transition Equation of state

B1-Phase Mechanical Stability Limit: YSb Remains Stable to 64.2 GPa vs. 46.3 GPa for ScSb

Beyond the thermodynamic transition pressure, the elastic-stability limit of the ambient B1 phase differs markedly between the two compounds. From the pressure dependence of the elastic constants, the B1 phase of ScSb becomes mechanically unstable when pressure exceeds 46.3 GPa, whereas YSb retains B1 stability up to 64.2 GPa [1]. This ~39 % higher stability limit indicates that YSb can sustain substantially larger hydrostatic loads before undergoing a symmetry-breaking elastic instability.

Elastic constants Mechanical stability High-pressure resilience

Lowest Phase-Transition Pressure Among Yttrium Pnictides: YSb at ~34 GPa vs. YAs (75 GPa), YP (72 GPa), YN (171 GPa)

Within the yttrium pnictide family YX (X = N, P, As, Sb), the B1→B2 transition pressure decreases dramatically as the anion becomes heavier: YN ≈ 171 GPa, YP ≈ 72 GPa, YAs ≈ 75 GPa, and YSb ≈ 34 GPa [1]. YSb exhibits the lowest transition pressure of the series by a factor of >2 relative to the next-lowest member, reflecting the larger ionic radius and softer lattice of the antimonide. This positions YSb uniquely among binary yttrium–V compounds when a low-pressure structural transformation is functionally required.

Yttrium pnictides High-pressure phase stability Materials screening

Larger Fermi Surface Volume and Distinct Carrier Properties vs. LaSb and LaBi

Single-crystal magnetotransport measurements combined with first-principles calculations reveal that YSb is a compensated semimetal with a qualitatively similar electronic structure to isostructural LaSb and LaBi, but with a measurably larger Fermi surface volume [1]. At 1.8 K, YSb exhibits an electron carrier density n ≈ 6.5 × 10²⁰ cm⁻³ and a Hall mobility μ_H ≈ 6.2 × 10⁴ cm²·V⁻¹·s⁻¹ [1]. These values are comparable to those reported for LaBi and LaSb, yet the larger Fermi surface volume of YSb directly affects quantum oscillation frequencies and the field-induced metal–insulator-like transition temperature T_m (~13 K). The transverse magnetoresistance of YSb reaches 75,000 % at 1.8 K and 9 T without saturation [1].

Magnetotransport Fermi surface topology Carrier density

Optical Constants and Dielectric Function: Experimentally Resolved Differences Between YSb and ScSb

Spectroscopic ellipsometry in the wavelength range λ = 0.22–16 μm has been performed on polycrystalline YSb and ScSb samples synthesised under identical conditions [1]. The experimentally determined optical constants n(λ) and k(λ), and the derived dielectric functions ε₁(λ) and ε₂(λ) and optical conductivity spectra, show quantitative differences between the two compounds across the entire measured spectral range. The interband absorption features and the k > n criterion used to assess metallicity indicate that while both are semimetallic, their optical responses are distinct. The experimental optical conductivity spectra are compared directly with TB-LMTO-ASA band-structure calculations, confirming that the differences originate from the electronic structure [1].

Optical conductivity Ellipsometry Optoelectronic materials

YSb (CAS 12186-97-9) – Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Pressure Structural Physics and Equation-of-State Studies

Because YSb exhibits the lowest B1→B2 phase-transition pressure among yttrium pnictides (~34 GPa vs. ≥72 GPa for YAs, YP, YN) [1] and retains B1-phase mechanical stability up to 64.2 GPa, it serves as an experimentally convenient model system for studying pressure-induced structural transformations in NaCl-type monopnictides. Laboratories requiring a reproducible, low-threshold phase transition for calibration or mechanistic studies should select YSb over ScSb or YAs.

Extreme Magnetoresistance and Topological Semimetal Research

YSb's compensated semimetallic band structure, large Fermi surface volume relative to LaSb and LaBi, and non-saturating magnetoresistance of 75,000 % at 1.8 K and 9 T [2] make it a prime candidate for investigations of topological electronic states and field-induced metal–insulator transitions. Procurement for magnetotransport studies should specify YSb when larger Fermi surface dimensions and a characteristic T_m of ~13 K are experimentally desired.

Infrared Optical Component and Optoelectronic Device Development

Experimentally measured optical constants n(λ) and k(λ) and optical conductivity spectra for YSb, distinct from those of ScSb across the 0.22–16 μm range [3], provide the quantitative input needed for designing antimonide-based infrared mirrors, filters, or detector windows. When device specifications require the specific dispersion and absorptance profile of YSb rather than ScSb, the optical data directly justify compound-specific sourcing.

Thermomechanical and High-Temperature Coating Applications

With a melting point of 2310 °C, a density of 5.97 g·cm⁻³, and a thermal expansion coefficient of 11.1 × 10⁻⁶ °C⁻¹ [4], YSb offers a refractory, air-stable intermetallic option for coatings or bulk components in high-temperature environments. Its stability in ambient air [4] simplifies handling compared to more reactive rare-earth antimonides, making it a practical choice when air stability is a procurement criterion.

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